Proguanil-d6 (hydrochloride)

Description

Overview of Proguanil-d6 (hydrochloride) as a Research Tool

Proguanil (B194036) is an antimalarial pro-drug that is metabolized in the body to its active form, cycloguanil (B1669406), primarily by the cytochrome P450 enzyme CYP2C19. caymanchem.comtlcstandards.comresearchgate.net Cycloguanil then acts by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, which is essential for its reproduction. researchgate.net

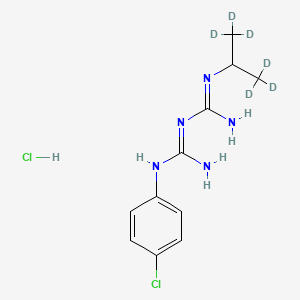

Proguanil-d6 (hydrochloride) is a deuterated analog of proguanil hydrochloride, where six hydrogen atoms on the isopropyl group have been replaced with deuterium (B1214612) atoms. This stable isotope-labeled compound serves as a critical research tool, primarily in the field of bioanalysis.

The primary application of Proguanil-d6 (hydrochloride) is as an internal standard for the quantitative analysis of proguanil and its active metabolite, cycloguanil, in biological samples using LC-MS/MS. nih.govtlcstandards.com The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the behavior of the unlabeled analyte during extraction, chromatography, and ionization, thereby correcting for potential analytical errors and improving the accuracy and precision of the results. aptochem.comclearsynth.com

Given the importance of understanding the pharmacokinetics of proguanil, especially in combination therapies like Malarone (atovaquone/proguanil), accurate quantification is essential. ki.sesimsonpharma.com The use of Proguanil-d6 as an internal standard in LC-MS/MS assays allows for the reliable determination of proguanil and cycloguanil concentrations, with reported lower limits of quantification (LLOQ) as low as 1 ng/mL for proguanil and 0.2 ng/mL for cycloguanil in some methods. nih.gov

Table 2: Properties of Proguanil-d6 (hydrochloride)

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Proguanil-d6 hydrochloride | biocat.com |

| Molecular Formula | C₁₁H₁₁D₆Cl₂N₅ | wikipedia.org |

| Parent Drug | Proguanil | wikipedia.org |

| Primary Application | Internal standard for bioanalysis | nih.govtlcstandards.com |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

While the primary use of Proguanil-d6 is as an internal standard, the deuteration of the isopropyl group could theoretically influence its metabolism through the kinetic isotope effect. However, the main metabolic conversion of proguanil to cycloguanil involves a cyclization reaction, and the rate-limiting step may not necessarily involve the cleavage of a C-H bond on the isopropyl group. researchgate.net Further research would be needed to quantify any potential KIE in the metabolism of Proguanil-d6.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17Cl2N5 |

|---|---|

Molecular Weight |

296.23 g/mol |

IUPAC Name |

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |

InChI Key |

SARMGXPVOFNNNG-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl.Cl |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

Origin of Product |

United States |

Analytical Research Applications of Proguanil D6 Hydrochloride

Quantitative Analytical Method Development and Validation

The development of robust quantitative analytical methods is essential for determining the concentration of drugs and their metabolites in biological matrices. Proguanil-d6 (hydrochloride) plays a critical role as an internal standard (IS) in the development and validation of these assays for Proguanil (B194036). An ideal internal standard co-elutes with the analyte and experiences similar effects from sample processing (e.g., extraction, evaporation) and analytical detection (e.g., ion suppression in mass spectrometry). By adding a known concentration of Proguanil-d6 to all samples, including calibration standards and quality controls, the ratio of the analyte's response to the IS response is used for quantification. This ratiometric approach effectively normalizes variations, leading to significantly improved data reliability.

Method validation is performed according to guidelines from regulatory bodies to ensure the assay is fit for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability to detect the analyte without interference from other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration.

Accuracy: The closeness of measured values to the true value.

Precision: The degree of agreement among a series of measurements.

Recovery: The efficiency of the extraction process.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The use of Proguanil-d6 is particularly crucial for methods employing mass spectrometry, where it ensures high accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Methodologies for Proguanil and Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating Proguanil and its primary metabolites, Cycloguanil (B1669406) and 4-chlorophenylbiguanide (B1200820), from complex biological fluids like plasma and urine. The separation is typically achieved based on the differential partitioning of the compounds between a liquid mobile phase and a solid stationary phase.

It is important to note that while HPLC is the separation technique, Proguanil-d6 is effective as an internal standard only when coupled with a mass-sensitive detector (i.e., LC-MS). A standard HPLC-UV detector cannot differentiate between Proguanil and Proguanil-d6 as they have identical UV absorbance spectra and co-elute under typical chromatographic conditions. Therefore, in HPLC-UV methods, other structurally similar compounds, such as chloroproguanil or pyrimethamine (B1678524), are used as internal standards.

Reverse-Phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of Proguanil. In this technique, a non-polar stationary phase is used with a polar mobile phase. Proguanil, being a moderately polar compound, is well-retained and separated on these columns.

Research has established various RP-HPLC methods for the simultaneous determination of Proguanil and its metabolites. These methods are validated for parameters like linearity, precision, and accuracy. The separation is typically performed on C18 or cyanopropyl columns. The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., phosphate (B84403) buffer) to control pH and improve peak shape.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Kromasil C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (Hexane-1-sulphonic acid, sodium salt with glacial acetic acid) : Methanol (45:55 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

High-Performance Thin-Layer Chromatography (HPTLC) is another analytical technique used for the separation and quantification of compounds. HPTLC offers advantages such as high sample throughput, low solvent consumption, and parallel analysis of samples. For Proguanil analysis, HPTLC methods have been developed using pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. researchgate.net

After applying the samples as bands, the plate is developed in a chamber containing a suitable mobile phase. A study has shown that a mobile phase comprising ethyl acetate, methanol, and formic acid (3.5:1.5:0.2 v/v/v) provides good separation for Proguanil hydrochloride, yielding a reproducible Rf value of 0.43. researchgate.net Quantification is achieved by scanning the plates with a densitometer at a specific wavelength. researchgate.net Although not explicitly documented in combination with Proguanil, the use of an internal standard in HPTLC is a recognized strategy to improve the precision and accuracy of quantification by correcting for inconsistencies in sample application and plate development. wisdomlib.org

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass Spectrometry (MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and ability to confirm the identity of analytes. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for measuring drug concentrations in biological matrices. In this context, Proguanil-d6 (hydrochloride) is the ideal internal standard for the quantification of Proguanil.

In LC-MS methods, the HPLC system separates Proguanil from other sample components before it enters the mass spectrometer. The MS source, typically an electrospray ionization (ESI) source, ionizes the analyte molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

The key advantage of using Proguanil-d6 as an IS is that it has nearly identical chromatographic retention time and ionization efficiency to Proguanil. However, its molecular weight is higher by six daltons (due to the six deuterium (B1214612) atoms). This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently, even though they elute from the HPLC column at the same time. This co-elution is advantageous as both compounds are subjected to the exact same analytical conditions, particularly matrix effects, at the point of ionization, allowing for highly accurate correction.

For even greater specificity and lower detection limits, tandem mass spectrometry (LC-MS/MS) is employed. This technique involves selecting the protonated molecular ion of the analyte (the precursor ion) and then fragmenting it to produce characteristic product ions. The quantification is based on monitoring one or more of these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM).

The development of an LC-MS/MS method involves optimizing the MS parameters for both Proguanil and its deuterated internal standard, Proguanil-d6. This includes tuning the instrument to find the optimal precursor and product ions, as well as optimizing the collision energy (CE) and declustering potential (DP) to maximize the signal for each compound's specific MRM transition. For Proguanil (C₁₁H₁₆ClN₅, MW: 253.7 g/mol ), the protonated precursor ion [M+H]⁺ would be at m/z 254.1. For Proguanil-d6 (C₁₁H₁₀D₆ClN₅, MW: 259.8 g/mol ), the precursor ion would be at m/z 260.1. A sensitive method for Proguanil and its metabolites monitored the transition of m/z 254.07 to 169.99 for Proguanil. A similar fragmentation pathway would be expected for Proguanil-d6, resulting in a product ion with a +6 Da mass shift.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

|---|---|---|---|---|

| Proguanil | 254.1 | 170.0 | 50 | 25 |

| Proguanil-d6 (IS) | 260.1 | 176.0 | 50 | 25 |

*Note: The values presented are hypothetical examples for illustrative purposes.

Validation of such LC-MS/MS methods has demonstrated excellent performance, with a broad linear range (e.g., 1-2000 ng/mL) and low limits of quantification (LLOQ) often reaching 1 ng/mL or lower for Proguanil in plasma. The intra- and inter-assay precision are typically within 15%, with accuracy also falling within ±15% of the nominal value, meeting regulatory requirements for bioanalytical assays.

Tandem Mass Spectrometry (LC-MS/MS) Optimization

Proguanil-d6 (hydrochloride) as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS

Proguanil-d6 (hydrochloride) is the deuterium-labeled form of Proguanil hydrochloride. medchemexpress.com Stable isotope labeled (SIL) compounds, such as Proguanil-d6, are frequently used as internal standards in quantitative analysis by mass spectrometry. acanthusresearch.com The use of a SIL internal standard is a powerful technique to correct for variations in sample preparation and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. waters.com

The key advantage of using a SIL internal standard like Proguanil-d6 is that it is chemically identical to the analyte (Proguanil), but with a different mass. acanthusresearch.com This allows it to co-elute with the analyte during chromatography and experience similar ionization suppression or enhancement effects in the mass spectrometer. waters.com By adding a known amount of Proguanil-d6 to each sample, calibration standard, and quality control sample, the ratio of the analyte response to the internal standard response can be used for quantification. nih.gov This normalization corrects for variability that can occur during sample extraction, handling, and injection, as well as fluctuations in the instrument's performance.

The use of SIL internal standards is highly recommended in bioanalytical method development to improve data accuracy. nih.gov For a SIL internal standard to be effective, it must have a suitable mass difference from the analyte, be stable, and have a very low level of the unlabeled species. acanthusresearch.com The positioning of the isotopic label is also critical to ensure it is not on an exchangeable site. acanthusresearch.com

Addressing Internal Standard Variability in Quantitative Assays

While stable isotope-labeled internal standards like Proguanil-d6 are designed to minimize variability, issues can still arise. nih.gov Internal standard (IS) response variability can occur within a single analytical run or across different runs in a study. nih.gov It is crucial to investigate the root cause of significant IS variability as it can impact the accuracy of the quantitative data. nih.gov

One approach to evaluate the reliability of an internal standard is to assess its "trackability" with the analyte, which can be done by evaluating parallelism. nih.gov In some cases, even with a stable IS response, discrepancies in results can occur. For instance, minor changes in sample pH after dilution could affect the recovery of the analyte and an analog IS differently during solid-phase extraction. nih.gov Switching to a deuterated IS, like Proguanil-d6, can often track these differences in recovery more effectively and improve accuracy. nih.gov

Factors that can contribute to internal standard variability include issues with sample processing, instrument performance, and the complexity of the biological matrix. nih.gov Therefore, careful method development and validation are essential to ensure the robustness of the assay and the reliability of the internal standard.

Sample Preparation Methodologies for Analytical Research

Solid Phase Extraction (SPE) is a widely used sample preparation technique in analytical chemistry for the extraction and purification of analytes from complex matrices like plasma, blood, and urine. nih.govresearchgate.net It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. researchgate.net

In the analysis of proguanil and its metabolites, SPE has been successfully employed. nih.govdiva-portal.org For instance, a validated method for determining proguanil, cycloguanil, and 4-chlorophenylbiguanide in plasma, whole blood, and urine utilized an SPE technique with a cyanopropyl stationary phase. nih.gov This method demonstrated good recovery, ranging from 82% to 104%. nih.gov Another study utilized a novel mixed-mode SPE column, combining the properties of a carboxylic acid and a non-polar octyl-silica column, for the simultaneous quantification of atovaquone (B601224) and proguanil with its metabolites in plasma. diva-portal.org

The choice of SPE sorbent and elution solvents is critical for achieving optimal recovery and selectivity. Different stationary phases can be tested to achieve the best chromatographic separation from endogenous constituents and other drugs. nih.gov

Validation Parameters for Analytical Methods in Pharmaceutical Research

Analytical method validation is a critical process in pharmaceutical research and quality control to ensure that a method is suitable for its intended purpose. pharmaguideline.comjddtonline.info Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include specificity, selectivity, linearity, and range. pharmaguideline.comjddtonline.info

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. nih.gov

In the context of LC-MS/MS assays, specificity is often demonstrated by showing a lack of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples. nih.gov For methods analyzing proguanil, specificity studies would involve analyzing blank plasma or blood samples to ensure that no endogenous components interfere with the detection of proguanil or Proguanil-d6. nih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. jddtonline.info The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

To assess linearity, a series of calibration standards are prepared at different concentrations and analyzed. The response (e.g., peak area ratio of analyte to internal standard) is then plotted against the concentration, and a linear regression analysis is performed. researchgate.net The correlation coefficient (r) is often used to evaluate the linearity, with a value greater than 0.99 generally considered acceptable. researchgate.net

For proguanil analysis, linearity has been demonstrated over specific concentration ranges in various matrices. For example, a high-performance liquid chromatography (HPLC) method for proguanil and its metabolites was linear over the range of 20 to 2000 nmol/L in plasma. nih.gov

The following table summarizes linearity data from a study on proguanil analysis:

Table 1: Linearity and Range Data for Proguanil Analysis

| Analyte | Matrix | Calibration Range | Correlation Coefficient (r) |

| Proguanil | Plasma | 20 - 2000 nmol/L | > 0.99 |

| Cycloguanil | Plasma | 20 - 2000 nmol/L | > 0.99 |

| 4-chlorophenylbiguanide | Plasma | 20 - 2000 nmol/L | > 0.99 |

Precision and Accuracy Evaluations

In the realm of analytical chemistry, particularly for pharmacokinetic studies and quantitative analysis, Proguanil-d6 (hydrochloride) is utilized as an internal standard to ensure the precision and accuracy of analytical methods. The stable isotope-labeled form behaves nearly identically to the unlabeled Proguanil during sample extraction, chromatography, and ionization in mass spectrometry, allowing it to correct for variations in the analytical process.

Precision is evaluated to demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. pharmahealthsciences.net For analytical methods developed for Proguanil, precision is expressed as the Relative Standard Deviation (% RSD). Studies have shown that for the analysis of Proguanil Hydrochloride, % RSD values for intra-day and inter-day precision are well within the acceptable limit of ≤2%, indicating the developed methods are precise. pharmahealthsciences.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered by the assay is calculated. For methods analyzing Proguanil, mean recovery percentages have been found to be within the standard limit of 98-102%, confirming the accuracy of the method. pharmahealthsciences.net The use of Proguanil-d6 as an internal standard is crucial in achieving such high levels of accuracy by compensating for any loss of the analyte during sample preparation.

Table 1: Example of Inter-day and Intra-day Precision for Proguanil HCl Analysis Data derived from a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method where a deuterated standard like Proguanil-d6 would be essential for a mass-spectrometry-based equivalent.

| Concentration Level | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) |

| Low | 1.29 | 0.64 |

| Medium | 0.61 | 0.26 |

| High | 0.27 | 0.59 |

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of quantitative analytical methods. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. repec.org The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. repec.org According to the International Conference on Harmonisation (ICH) guidelines, these limits are essential for validating analytical procedures. repec.org

In analytical methods that employ Proguanil-d6 as an internal standard, the LOD and LOQ are determined for the unlabeled analyte, Proguanil, and its related metabolites or impurities. These values establish the sensitivity of the assay. For instance, in RP-HPLC methods for Proguanil Hydrochloride, the LOD has been reported to be 0.1 μg/ml and the LOQ to be 0.3 μg/ml, signifying high sensitivity. pharmahealthsciences.net Spectrophotometric methods have reported LOD and LOQ values for Proguanil hydrochloride ranging from 0.119 to 0.156 µg/ml and 0.361 to 0.472 µg/ml, respectively. researchgate.net The use of Proguanil-d6 in highly sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods allows for even lower LOD and LOQ values, which is critical for therapeutic drug monitoring and impurity analysis.

Table 2: Reported LOD and LOQ Values for Proguanil Hydrochloride

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| RP-HPLC | 0.1 µg/ml | 0.3 µg/ml |

| Spectrophotometry | 0.119 - 0.156 µg/ml | 0.361 - 0.472 µg/ml |

Impurity Profiling and Characterization Research using Proguanil-d6 (hydrochloride)

Proguanil-d6 (hydrochloride) serves as an indispensable tool in the quantitative aspect of impurity profiling for the active pharmaceutical ingredient (API) Proguanil hydrochloride. Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. derpharmachemica.com Regulatory bodies like the ICH require that impurities present at levels of 0.10% or higher be identified and characterized to ensure the safety and quality of the drug product. derpharmachemica.com Proguanil-d6 is used as an internal standard in quantitative methods to accurately measure the levels of these identified impurities.

Methodologies for Detection and Identification of Impurities

Various analytical techniques are employed for the detection, separation, and identification of impurities in Proguanil hydrochloride. The most common method is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which is effective for separating known impurities. derpharmachemica.com Known process-related impurities of Proguanil hydrochloride include 1-cyano-3-(1-methylethyl)guanidine (B194033) (Impurity A), 1,5-bis(4-chlorophenyl)biguanide (Impurity C), and 1,5-bis(1-methylethyl)biguanide (Impurity D). derpharmachemica.com

For more complex impurity profiles or for the identification of unknown degradants, hyphenated techniques are superior. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. In such LC-MS methods, Proguanil-d6 (hydrochloride) is the ideal internal standard. Because it co-elutes with the parent Proguanil but is distinguished by its higher mass, it allows for precise and accurate quantification of impurities by correcting for instrument variability and matrix effects.

Role of High-Resolution Mass Spectrometry in Impurity Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital technology for the structural characterization of unknown impurities, especially those that lack a pre-existing reference standard. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound. This information is crucial for proposing a chemical structure for a newly discovered impurity or degradation product.

Once the structure of an impurity is elucidated using HRMS and subsequently synthesized, a quantitative analytical method is developed for its routine monitoring. In these quantitative LC-HRMS or LC-MS/MS methods, Proguanil-d6 (hydrochloride) can be used as an internal standard to ensure that the newly identified impurity can be measured accurately against the specification limits set by regulatory authorities.

Application of Forced Degradation Studies in Impurity Research

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory guidelines. sapub.org In these studies, the drug substance (Proguanil hydrochloride) is subjected to a variety of harsh conditions, such as hydrolysis (acidic and basic), oxidation, heat, and photolysis, to accelerate its degradation. dphen1.com The primary purpose of these studies is to identify the likely degradation products that could form under normal storage conditions, thereby establishing the degradation pathways and the intrinsic stability of the molecule. sapub.org

The information gathered is used to develop stability-indicating analytical methods. dphen1.com After subjecting Proguanil to these stress conditions, the resulting mixture of the parent drug and its degradation products is analyzed. Proguanil-d6 (hydrochloride) plays a key role as an internal standard in the LC-MS or HPLC methods used to analyze these stressed samples. It allows for the accurate quantification of the decrease in the parent Proguanil concentration and the corresponding formation of the various degradation products, which is essential for understanding degradation kinetics and ensuring mass balance in the study. unesp.br

Reference Standard Applications in Quality Control Research

In quality control (QC) laboratories, Proguanil-d6 (hydrochloride) functions as an internal standard for quantitative assays. While certified reference materials of Proguanil hydrochloride are used as the primary external standards for calibration, Proguanil-d6 is added to both calibration standards and the samples being tested to improve the robustness and accuracy of the measurement. sigmaaldrich.com

Its application is particularly valuable in QC release testing of final drug products and in stability studies where precise measurement is paramount. By using a stable isotope-labeled internal standard like Proguanil-d6, analytical methods, especially those based on mass spectrometry, become less susceptible to variations in sample matrix, extraction efficiency, and instrument response. This ensures that the reported potency and impurity levels of each batch of the drug product are accurate and reliable, meeting the stringent requirements for pharmaceutical quality. synzeal.comsynzeal.com

Mechanistic and Metabolic Research Investigations Using Proguanil D6 Hydrochloride

In Vitro Metabolism Studies of Proguanil (B194036) and its Deuterated Analog

In vitro metabolism studies are crucial for understanding how a drug is processed in the body. For proguanil, these studies have been essential in identifying the enzymes responsible for its conversion to the active form and in characterizing its metabolic profile.

The biotransformation of proguanil is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. uct.ac.zanih.gov In vitro studies using human liver microsomes have identified several CYP isoforms involved in its metabolism, including CYP1A2, CYP2D6, CYP2C19, and CYP3A. uct.ac.za Of these, CYP2C19 is considered the main enzyme responsible for the bioactivation of proguanil to its active metabolite, cycloguanil (B1669406). nih.gov

The use of Proguanil-d6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays is critical for the accurate quantification of proguanil during these in vitro metabolism experiments. By adding a known amount of Proguanil-d6 to the experimental samples, researchers can account for variations in sample processing and analytical instrumentation, thereby ensuring the reliability of the data on the rate and extent of proguanil metabolism by different CYP enzymes.

Table 1: Cytochrome P450 Isoforms Involved in Proguanil Metabolism

| CYP Isoform | Role in Proguanil Metabolism |

| CYP2C19 | Major enzyme responsible for the formation of cycloguanil. nih.gov |

| CYP3A | Contributes to the metabolism of proguanil. uct.ac.za |

| CYP1A2 | Involved in the metabolism of proguanil. uct.ac.za |

| CYP2D6 | Involved in the metabolism of proguanil. uct.ac.za |

Proguanil is a prodrug, meaning it is inactive until it is metabolized in the body to its active form, cycloguanil. mdpi.com The identification and characterization of cycloguanil as the active metabolite was a pivotal discovery in understanding the antimalarial action of proguanil. In vitro studies were instrumental in demonstrating this conversion. nih.gov

The development of sensitive and specific analytical methods, such as LC-MS/MS, has been essential for these studies. In such methods, Proguanil-d6 and the deuterated metabolite, Cycloguanil-d6, would serve as ideal internal standards to accurately quantify the formation of cycloguanil from proguanil in various in vitro systems, including human liver microsomes and recombinant CYP enzymes.

Investigation of Enzymatic Inhibition Mechanisms

Understanding how a drug inhibits specific enzymes is fundamental to understanding its therapeutic effect and potential side effects.

The primary mechanism of action of proguanil's active metabolite, cycloguanil, is the inhibition of the enzyme dihydrofolate reductase (DHFR). rjpbr.com DHFR is a crucial enzyme in the folate pathway, which is essential for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, cycloguanil disrupts parasite replication. nih.gov

While cycloguanil is the potent DHFR inhibitor, studies investigating the binding and inhibition kinetics of this interaction would benefit from the use of deuterated analogs. Although specific studies employing Cycloguanil-d6 for DHFR inhibition assays are not prominent in the literature, its use as an internal standard in analytical methods supporting these studies would be invaluable for accurate concentration measurements.

Interestingly, research has revealed that proguanil itself has intrinsic antimalarial activity that is independent of its metabolism to cycloguanil and does not involve the inhibition of DHFR. nih.govnih.gov This non-DHFR mechanism is particularly important in the synergistic action of proguanil with the antimalarial drug atovaquone (B601224). nih.gov

Studies have shown that proguanil, but not cycloguanil, enhances the ability of atovaquone to disrupt the mitochondrial membrane potential of the malaria parasite. nih.gov This suggests that proguanil has a direct effect on the parasite's mitochondria. mdpi.comnih.gov Research in this area involves complex cellular and biochemical assays. The use of Proguanil-d6 in these experimental systems would allow for precise quantification of the parent drug, helping to correlate its concentration with the observed effects on mitochondrial function.

Research on Drug-Target Interactions at the Molecular Level

Investigating how a drug interacts with its molecular target provides insights into its mechanism of action and can guide the development of new drugs.

For proguanil's active metabolite, cycloguanil, the primary target is DHFR. Molecular modeling and structural biology studies have been used to understand the binding of cycloguanil to the active site of DHFR. nih.gov

In the context of proguanil's non-DHFR mechanism, the molecular target is less well-defined but is believed to be within the parasite's mitochondria. medpath.com Advanced techniques are required to identify and characterize this drug-target interaction. While there is no direct evidence from the search results of Proguanil-d6 being used in these specific molecular interaction studies, its application in quantitative proteomics or other 'omics' techniques could help in identifying the protein targets of proguanil by enabling accurate quantification of the drug in complex biological samples.

Table 2: Summary of Proguanil's Mechanisms of Action

| Mechanism | Active Compound | Primary Target |

| DHFR Inhibition | Cycloguanil | Dihydrofolate Reductase (DHFR) rjpbr.com |

| Non-DHFR | Proguanil | Parasite Mitochondria nih.gov |

Deuterium (B1214612) Labeling for Crystallography and Binding Studies (e.g., with PfDHFR)

Deuterium labeling is an essential technique in neutron scattering and diffraction experiments, which provide detailed information on the structure and dynamics of biological molecules. nih.gov In the context of drug development, particularly for antimalarials, understanding the precise interaction between a drug and its target protein is crucial. Proguanil's active metabolite, cycloguanil, targets the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum (PfDHFR). nih.govnih.gov

The substitution of hydrogen with deuterium in a molecule like proguanil significantly enhances the quality of data obtained from neutron crystallography. This is because neutrons are particularly sensitive to hydrogen's isotopes. Replacing hydrogen with deuterium improves the signal-to-noise ratio of the crystallographic data by an order of magnitude, leading to a clearer and more detailed visualization of the molecular structure. nih.gov

By using Proguanil-d6, which is metabolized into a deuterated form of cycloguanil, researchers can more accurately determine the binding mode of the inhibitor within the active site of PfDHFR. This enhanced visibility helps to map the key hydrogen bonds and hydrophobic interactions that are critical for the drug's inhibitory activity. nih.gov Such detailed structural information is invaluable for understanding the mechanisms of drug resistance, which often arise from mutations in the enzyme's active site, and for designing new, more potent inhibitors that can overcome this resistance. nih.govnih.gov

In Vitro Antimalarial Activity and Synergism Research

In vitro studies using parasite culture systems are fundamental to characterizing the efficacy and mechanism of action of antimalarial compounds. Proguanil-d6, serving as a stable isotope-labeled surrogate for proguanil, is utilized in these systems to investigate its intrinsic activity and its critical synergistic relationship with other drugs.

The antimalarial activity of proguanil and its metabolites is evaluated in vitro using cultures of Plasmodium falciparum. Research has shown that the observed efficacy can be significantly influenced by the specific conditions of the culture medium. For instance, the concentrations of folate and para-aminobenzoic acid in the medium can affect the 50% inhibitory concentrations (IC50) of proguanil's active metabolite, cycloguanil. documentsdelivered.com Furthermore, the duration of the incubation period has been shown to alter the IC50 values for proguanil, highlighting the importance of standardized protocols in these evaluations. documentsdelivered.com While proguanil itself shows some activity, its primary role in modern therapy is as a synergistic partner.

Table 1: Factors Influencing In Vitro Activity of Proguanil and its Metabolites

| Factor | Effect on In Vitro Assay | Reference |

| Culture Medium Composition | Low folate and para-aminobenzoic acid levels increase the IC50 of cycloguanil. | documentsdelivered.com |

| Incubation Period | Prolonging incubation from 42 to 66 hours decreases the IC50 of proguanil. | documentsdelivered.com |

| Drug Combination | Proguanil exhibits strong synergistic activity with atovaquone. | nih.govnih.govnih.gov |

The combination of atovaquone and proguanil is a highly effective antimalarial therapy, largely due to the powerful synergistic interaction between the two compounds. nih.govnih.gov This synergy is observed against both the blood and liver stages of the parasite's life cycle. nih.gov The rationale for this combination is that proguanil enhances the antimalarial effect of atovaquone, lowering the concentration at which atovaquone is effective. nih.govresearchgate.net This is particularly significant in regions where resistance to proguanil's metabolite, cycloguanil, is prevalent, as the synergistic effect relies on the parent compound, proguanil, and not its DHFR-inhibiting metabolite. nih.govnih.gov This synergistic relationship has been formally demonstrated in vitro, providing a clear pharmacological basis for the high efficacy of the atovaquone-proguanil combination in both treatment and chemoprevention. nih.gov

Table 2: Research Findings on Atovaquone-Proguanil Synergy

| Research Area | Finding | Significance | Reference |

| Mechanism of Synergy | Proguanil enhances the ability of atovaquone to collapse the parasite's mitochondrial membrane potential (ΔΨm). | Explains the combination's success even where cycloguanil resistance exists. | nih.govnih.gov |

| Parasite Life Cycle Stage | Synergy is confirmed in vitro against both blood stages and liver stages of Plasmodium parasites. | Provides a pharmacological basis for its use in both treatment and prophylaxis. | nih.gov |

| Specificity | The proguanil-mediated enhancement is specific to atovaquone and not observed with other mitochondrial inhibitors like myxothiazole or antimycin. | Suggests a highly specific interaction mechanism rather than a general effect on mitochondria. | nih.govnih.gov |

The molecular basis for the synergy between atovaquone and proguanil lies in their combined effect on the parasite's mitochondria. Atovaquone's primary target is the mitochondrial electron transport chain. researchgate.net While proguanil, at pharmacologically relevant concentrations, has no significant effect on either electron transport or the mitochondrial membrane potential (ΔΨm) on its own, it dramatically potentiates the action of atovaquone. nih.govnih.gov

When used in combination, proguanil significantly lowers the effective concentration of atovaquone required to cause a collapse of the ΔΨm in the parasite. nih.govresearchgate.net This disruption of the membrane potential is a critical event leading to parasitic death. nih.govbiorxiv.org Interestingly, proguanil does not enhance atovaquone's ability to inhibit electron transport itself. nih.govnih.gov This suggests that proguanil acts via a distinct mechanism to sensitize the parasite mitochondria to atovaquone, effectively acting as a site-specific uncoupler in the presence of atovaquone. nih.gov

Table 3: Effects of Proguanil and Atovaquone on Parasite Mitochondria

| Compound/Combination | Effect on Electron Transport | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |

| Proguanil (alone) | No significant effect. | No significant effect at pharmacological concentrations. | nih.govnih.govmdpi.com |

| Atovaquone (alone) | Inhibition (EC50 ≈ 75 nM). | Collapse (EC50 ≈ 1.5 nM). | nih.gov |

| Atovaquone + Proguanil | No change in atovaquone's inhibitory profile. | Significantly enhances atovaquone's ability to collapse ΔΨm. | nih.govnih.govresearchgate.net |

Stable Isotope Tracer Studies for Metabolic Fate Elucidation

Stable isotope labeling is a powerful methodology for tracing the metabolic fate of molecules in complex biological systems. nih.govresearchgate.net By using Proguanil-d6, a compound enriched with a rare, heavy isotope of hydrogen, researchers can distinguish the drug and its metabolites from the vast pool of naturally occurring (unlabeled) molecules within an organism.

When Proguanil-d6 is administered, its journey through the body—absorption, distribution, metabolism, and excretion—can be meticulously tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous identification and quantification of metabolites derived from the parent drug. nih.govnih.gov

For Proguanil-d6, this technique is instrumental in elucidating its conversion to the active antimalarial metabolite, cycloguanil-d6, and other metabolic byproducts. It enables researchers to precisely map the metabolic pathways involved, determine the rate of these transformations, and understand how these processes might differ between individuals or in the presence of other drugs. This detailed metabolic information is crucial for understanding the compound's pharmacokinetics and for investigating mechanisms of drug resistance related to altered metabolism. researchgate.net

Research on Resistance Mechanisms and Overcoming Challenges

Molecular Basis of Parasite Resistance to Proguanil (B194036) and its Metabolites

Resistance to antifolate drugs like proguanil in Plasmodium falciparum is a well-documented phenomenon. The primary mechanism of resistance involves specific genetic alterations in the parasite's folate pathway, which is essential for DNA synthesis and cell multiplication. Proguanil itself is a prodrug, metabolized in the human host to its active form, cycloguanil (B1669406). Cycloguanil functions by inhibiting the parasite enzyme dihydrofolate reductase (DHFR). asm.orgnih.gov Consequently, mutations in the dhfr gene that reduce the binding affinity of cycloguanil to the enzyme are the principal drivers of resistance. researchgate.net

The development of resistance is often a stepwise accumulation of mutations, with parasites harboring multiple mutations typically exhibiting higher levels of resistance. researchgate.net This genetic adaptability of the parasite underscores the challenge of maintaining the long-term efficacy of antifolate antimalarials.

The molecular foundation of resistance to cycloguanil is overwhelmingly attributed to point mutations in the Plasmodium falciparum dihydrofolate reductase (PfDHFR) gene. thaiscience.info These mutations alter the amino acid sequence of the enzyme's active site, thereby diminishing the inhibitory action of the drug.

Several key mutations in the PfDHFR gene have been identified and correlated with varying levels of resistance to cycloguanil and the structurally distinct antifolate, pyrimethamine (B1678524). A mutation at codon 108, changing serine to asparagine (S108N), is a primary mutation conferring resistance to pyrimethamine and a moderate decrease in susceptibility to cycloguanil. nih.govpnas.orgscispace.com

Specifically for cycloguanil resistance, a different mutation at the same position, from serine to threonine (S108T), often in combination with a mutation at codon 16 (Alanine to Valine, A16V), is strongly associated with resistance. nih.govscispace.com The presence of additional mutations at codons 51 (Asparagine to Isoleucine, N51I) and 59 (Cysteine to Arginine, C59R) can further increase the level of resistance to both drugs. pnas.orgoup.com High-level resistance is often linked to the accumulation of these mutations, with the quadruple mutant (N51I, C59R, S108N, and I164L) showing significant cross-resistance to both pyrimethamine and cycloguanil. nih.gov

| Mutation (Amino Acid Change) | Associated Resistance Profile | Reference |

|---|---|---|

| S108N | Confers resistance to pyrimethamine with a moderate decrease in cycloguanil susceptibility. | nih.govpnas.org |

| A16V + S108T | Confers resistance specifically to cycloguanil. | nih.gov |

| N51I | Ancillary mutation that increases resistance levels when present with other key mutations. | pnas.orgoup.com |

| C59R | Ancillary mutation that enhances resistance in combination with other mutations. | pnas.orgoup.com |

| I164L | Contributes to high-level cross-resistance to both cycloguanil and pyrimethamine when combined with S108N and other mutations. | nih.gov |

Strategies for Overcoming Antimalarial Resistance in Research Models

The challenge of drug resistance necessitates the exploration of innovative therapeutic strategies. Research models, ranging from in-vitro parasite cultures and animal models to computational simulations, are vital for developing and evaluating these new approaches. researchgate.netnih.gov

One of the foremost strategies is combination therapy, where drugs with different mechanisms of action are used together to enhance efficacy and delay the development of resistance. nih.gov Artemisinin-based combination therapies (ACTs) are the current standard, but resistance to artemisinin (B1665778) and its partner drugs is emerging. tandfonline.comgmdpacademy.org This has led to research into novel combinations, including triple ACTs, which combine an artemisinin derivative with two different partner drugs to further combat resistance. tandfonline.com

Another approach involves the development of "resistance reversal" agents. These are compounds that, when co-administered with an existing antimalarial, can restore its efficacy against resistant parasite strains. nih.govresearchgate.net For example, certain calcium channel blockers and antihistamines have shown some ability to reverse chloroquine (B1663885) resistance in laboratory settings. nih.govresearchgate.net

The development of entirely new antimalarial agents with novel modes of action is also a critical area of research. This involves identifying new parasite-specific targets and designing drugs to inhibit them. Humanized mouse models, which are engrafted with human red blood cells and can be infected with human malaria parasites, provide a valuable pre-clinical platform for testing the efficacy of these new compounds against both drug-sensitive and drug-resistant parasites. nih.govmesamalaria.org Furthermore, computational and mathematical models are increasingly used to predict the evolution and spread of drug resistance, helping to guide public health strategies and optimize treatment regimens. asm.orgresearchgate.netmesamalaria.org

Future Research Directions for Deuterated Antimalarials

The application of deuterium (B1214612) in drug design, known as deuteration, represents a promising strategy for developing improved therapeutics, including next-generation antimalarials. nih.gov Deuteration involves the selective replacement of hydrogen atoms with their stable, heavy isotope, deuterium. This subtle modification does not typically alter a molecule's shape or primary biological activity but can significantly change its metabolic profile due to the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. alfa-chemistry.com

This enhanced metabolic stability can lead to several potential advantages:

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, increased drug exposure, and potentially less frequent dosing. nih.govzionmarketresearch.com

Enhanced Safety Profile: Deuteration can reduce the formation of toxic or reactive metabolites, thereby improving the drug's safety and tolerability. nih.gov

Increased Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs may exhibit improved efficacy. precisionbusinessinsights.com

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, and the field has since seen significant growth, with several other deuterated compounds entering clinical trials for various diseases. nih.govalfa-chemistry.comnih.gov

For antimalarial research, this approach offers a compelling avenue for innovation. Future research will likely focus on:

Optimizing Existing Drugs: Applying deuteration to current antimalarials, including those facing resistance, could create "best-in-class" versions with improved pharmacokinetic and safety profiles. This could help extend the therapeutic lifespan of established drug classes.

Developing Novel Deuterated Compounds: Incorporating deuteration early in the drug discovery process for new antimalarial candidates could help overcome metabolic liabilities from the outset, leading to the development of more robust and effective treatments. nih.gov

Combating Resistance: By altering metabolic pathways, deuteration might offer a strategy to circumvent certain resistance mechanisms or create more durable partner drugs for combination therapies.

As the challenge of antimalarial resistance continues to grow, the strategic use of medicinal chemistry tools like deuteration will be crucial in the effort to develop novel and effective therapies.

Q & A

Q. How is Proguanil-d6 (hydrochloride) characterized for purity and identity in pharmaceutical research?

Pharmacopeial standards for Proguanil hydrochloride require rigorous testing, including loss on drying (≤0.5% weight loss at 105°C for 2 hours), acidity/alkalinity tests (neutralization with ≤0.2 mL of 0.01 N HCl), and chromatographic purity analysis using reversed-phase HPLC with UV detection at 230 nm. These protocols ensure the absence of impurities like chloroaniline (limited to ≤0.2%) and validate deuterium incorporation in Proguanil-d6 . For deuterated analogs, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical to confirm isotopic purity (>98% deuterium) and structural integrity .

Q. What are the established protocols for detecting and quantifying related substances in Proguanil-d6 hydrochloride formulations?

The USP Pharmacopeial Forum outlines a reversed-phase HPLC method with UV detection (230 nm) to resolve Proguanil-related compounds. Key parameters include:

-

Relative retention times (RRT) : ~0.46 for related compound D, 1.0 for Proguanil, and ~2.5 for related compound C.

-

Quantification : Calculate impurity levels using the formula:

where and are standard and test solution concentrations, and is the response ratio .

Q. What pharmacopeial standards apply to the analytical validation of Proguanil-d6 hydrochloride in research settings?

The United States Pharmacopeia (USP) mandates tests for:

- Loss on drying (≤0.5% weight loss).

- Acidity/alkalinity (gray-to-reddish-violet endpoint with methyl red–methylene blue TS).

- Chromatographic resolution of impurities (e.g., chloroaniline) using validated HPLC methods. Deuterated analogs require additional validation for isotopic enrichment via MS .

Advanced Research Questions

Q. What methodological considerations are critical when employing Proguanil-d6 hydrochloride as an internal standard in quantitative LC-MS analysis?

- Isotopic Purity : Ensure ≥98% deuterium incorporation to avoid interference from non-deuterated Proguanil in calibration curves.

- Chromatographic Separation : Optimize mobile phase (e.g., ammonium formate buffer with acetonitrile gradient) to resolve Proguanil-d6 from its non-deuterated form.

- Matrix Effects : Validate recovery rates in biological matrices (e.g., plasma) using stable isotope dilution analysis (SIDA) to account for ion suppression/enhancement .

Q. How does deuteration impact the metabolic stability and enzymatic inhibition profile of Proguanil-d6 hydrochloride compared to its non-deuterated counterpart?

Deuteration alters kinetic isotope effects (KIE) , potentially slowing hepatic metabolism (e.g., cytochrome P450-mediated conversion to cycloguanil). Studies should compare:

- Metabolite Formation Rates : Use in vitro hepatocyte assays with LC-MS/MS to quantify cycloguanil-d6 vs. cycloguanil.

- Enzymatic Inhibition : Measure IC₅₀ values for dihydrofolate reductase (DHFR) inhibition, as deuterated forms may exhibit altered binding kinetics due to C-D bond rigidity .

Q. What experimental design strategies are recommended to address batch-to-batch variability in deuterated Proguanil hydrochloride synthesis?

- Factorial Design : Optimize reaction parameters (e.g., deuterium source purity, reaction time, temperature) using a 2³ factorial approach to minimize isotopic variance.

- Quality Control : Implement in-process checks via FT-IR and MS to monitor deuteration efficiency.

- Impurity Profiling : Use HPLC-UV/MS to track residual solvents and byproducts (e.g., chloroaniline) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.